molecular formula C9H8Br2O2 B7723998 2,3-Dibromo-3-phenylpropionic acid CAS No. 31357-31-0

2,3-Dibromo-3-phenylpropionic acid

Cat. No. B7723998
CAS RN: 31357-31-0
M. Wt: 307.97 g/mol
InChI Key: FXJWTHBNVZNQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-3-phenylpropionic acid is a useful research compound. Its molecular formula is C9H8Br2O2 and its molecular weight is 307.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dibromo-3-phenylpropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-3-phenylpropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Pharmaceutical Compounds : 3-Phenylpropionic acid is an intermediate in the synthesis of the anti-AIDS drug Indinavir. It was produced from cinnamaldehyde using ruthenium catalysts (De Vries, Roelfes, & Green, 1998).

  • Bio-catalysis and Sustainable Chemistry : The esterification of 2-phenylpropionic acid, catalyzed by enzymes in bio-based solvents, has been studied for sustainable kinetic resolution, combining sustainable solvent and flow chemistry (Iemhoff et al., 2018).

  • Microbial Catabolism : Escherichia coli can utilize aromatic acids like 3-phenylpropionic acid as carbon sources, converting them through a series of reactions to other compounds like succinate, pyruvate, and acetaldehyde (Burlingame & Chapman, 1983).

  • Antimicrobial Properties : Secondary metabolites from the fungus Cladosporium cladosporioides, including 3-phenylpropionic acid, have shown antimicrobial activity, indicating potential for managing plant phytopathogens (Yehia et al., 2020).

  • Electrocatalytic Carboxylation : 2-Phenylpropionic acid was produced via electrocatalytic carboxylation of 1-phenethyl bromide with CO2, using silver nanoparticles, demonstrating a potential method for synthesizing phenylpropionic acids under mild conditions (Yang et al., 2016).

  • Reduction Reactions in Organic Synthesis : The reduction of vic-dibromides like 2,3-dibromo-3-phenylpropionic acid to alkenes using Samarium(0) has been achieved with high yield, indicating a method for debromination in organic synthesis (Yanada, Bessho, & Yanada, 1994).

  • Pharmaceutical Applications and Free Fatty Acid Receptor Activation : Derivatives of 3-phenylpropionic acid have been synthesized and evaluated for activation of the free fatty acid receptor 1 (FFA1), indicating potential applications in therapeutic agents for type 2 diabetes mellitus (Kuranov et al., 2020).

  • Photodecarboxylation Studies : Photolysis of 2-phenylpropionic acid has been studied, leading to various products through homolytic cleavage, indicating its potential in photochemical reactions (Jiménez, Miranda, & Tormos, 1995).

properties

IUPAC Name

2,3-dibromo-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJWTHBNVZNQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10953396
Record name 2,3-Dibromo-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-3-phenylpropionic acid

CAS RN

6286-30-2, 31357-31-0
Record name 2,3-Dibromo-3-phenylpropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6286-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrocinnamic acid, alpha,beta-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006286302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC176177
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dibromo-3-phenylpropanoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dibromo-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10953396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dibromo-3-phenylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dibromo-3-phenylpropionic acid
Reactant of Route 2
Reactant of Route 2
2,3-Dibromo-3-phenylpropionic acid
Reactant of Route 3
2,3-Dibromo-3-phenylpropionic acid
Reactant of Route 4
2,3-Dibromo-3-phenylpropionic acid
Reactant of Route 5
2,3-Dibromo-3-phenylpropionic acid
Reactant of Route 6
2,3-Dibromo-3-phenylpropionic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.